

Application Notes and Protocols: Utilizing Angiogenin (108-122) to Elucidate Angiogenesis Pathways

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Angiogenin (108-122)*

Cat. No.: *B13653064*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions, such as wound healing and embryonic development, and in pathological conditions, most notably cancer. Angiogenin (ANG), a 14 kDa protein, is a potent inducer of neovascularization, making it a key target for therapeutic intervention and a valuable tool for studying the molecular mechanisms of angiogenesis.^{[1][2]} This document provides detailed application notes and protocols for utilizing **Angiogenin (108-122)**, a synthetic peptide corresponding to the C-terminal region of human angiogenin, as a specific inhibitor to investigate angiogenesis pathways.

Angiogenin exerts its pro-angiogenic effects through multiple mechanisms, including its intrinsic ribonucleolytic activity and the activation of key intracellular signaling cascades, such as the ERK1/2 and Akt pathways in endothelial cells.^{[3][4]} The **Angiogenin (108-122)** peptide has been identified as an inhibitor of ANG's enzymatic and biological functions, offering a targeted approach to dissecting its role in angiogenesis.^[1]

Data Presentation

The inhibitory activity of **Angiogenin (108-122)** and related C-terminal peptides has been quantified in various assays. The following tables summarize the available quantitative data.

Table 1: Inhibition of Angiogenin's Ribonucleolytic Activity

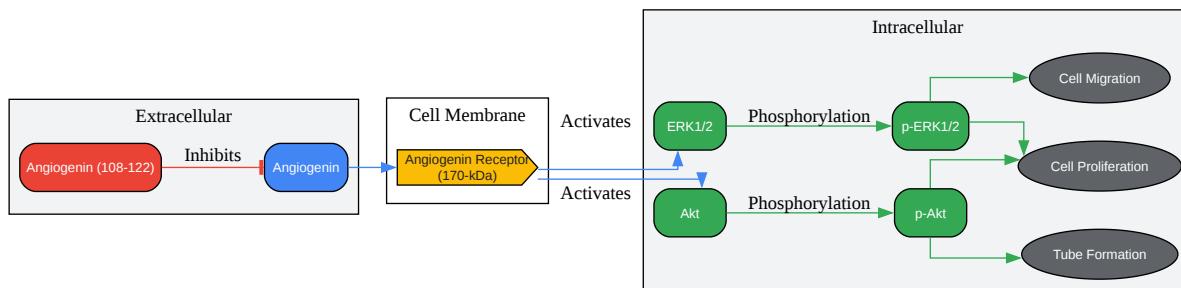

Inhibitor	Substrate	Inhibition (%)	Ki Value	Reference
Angiogenin (108-122)	tRNA	39%	Not Reported	
Angiogenin (108-123)	tRNA	Not Reported	278 μ M	

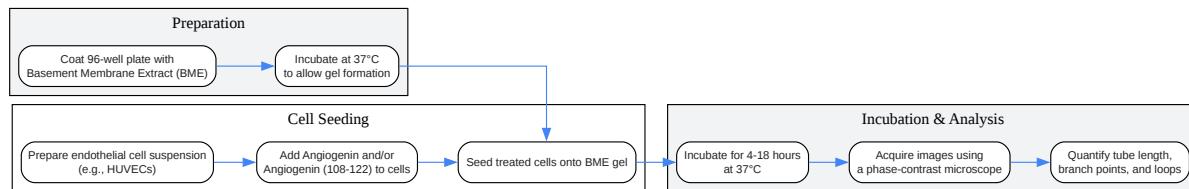
Table 2: Inhibition of Angiogenin-Induced Neovascularization

Inhibitor	Assay	Effect	Reference
Angiogenin (108-123)	Chick Chorioallantoic Membrane (CAM) Assay	Significantly decreases neovascularization	

Signaling Pathways and Experimental Logic

Angiogenin (108-122) provides a powerful tool to investigate the downstream signaling events regulated by angiogenin. By specifically inhibiting angiogenin's activity, researchers can elucidate the role of this protein in activating critical pathways controlling endothelial cell proliferation, migration, and tube formation.

[Click to download full resolution via product page](#)


Figure 1: Proposed mechanism of **Angiogenin (108-122)** action.

Experimental Protocols

Detailed methodologies for key experiments to study the effects of **Angiogenin (108-122)** are provided below.

In Vitro Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a hallmark of angiogenesis.

[Click to download full resolution via product page](#)

Figure 2: Workflow for the endothelial cell tube formation assay.

Materials:

- Human Umbilical Vein Endothelial Cells (HUVECs)
- Endothelial Cell Growth Medium (e.g., EGM-2)
- Basement Membrane Extract (BME), growth factor reduced
- 96-well tissue culture plates
- Recombinant Human Angiogenin
- **Angiogenin (108-122)** peptide
- Phosphate Buffered Saline (PBS)

Protocol:

- Thaw BME on ice overnight at 4°C.
- Pipette 50 µL of BME into each well of a pre-chilled 96-well plate.
- Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.

- Harvest HUVECs and resuspend them in basal medium at a concentration of 2×10^5 cells/mL.
- Prepare treatment groups in separate tubes:
 - Control (basal medium alone)
 - Angiogenin (e.g., 100 ng/mL)
 - Angiogenin (100 ng/mL) + varying concentrations of **Angiogenin (108-122)** (e.g., 1, 10, 100 μ M)
 - **Angiogenin (108-122)** alone (as a negative control)
- Add 100 μ L of the cell suspension with the respective treatments to each well of the BME-coated plate.
- Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4-18 hours.
- Monitor tube formation periodically under a phase-contrast microscope.
- Capture images of the tube networks.
- Quantify angiogenesis by measuring parameters such as total tube length, number of branch points, and number of enclosed loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

Endothelial Cell Proliferation Assay

This assay measures the effect of **Angiogenin (108-122)** on endothelial cell growth.

Materials:

- HUVECs
- Endothelial Cell Growth Medium
- 96-well tissue culture plates

- Recombinant Human Angiogenin
- **Angiogenin (108-122)** peptide
- Cell proliferation reagent (e.g., WST-1, MTS, or BrdU)
- Plate reader

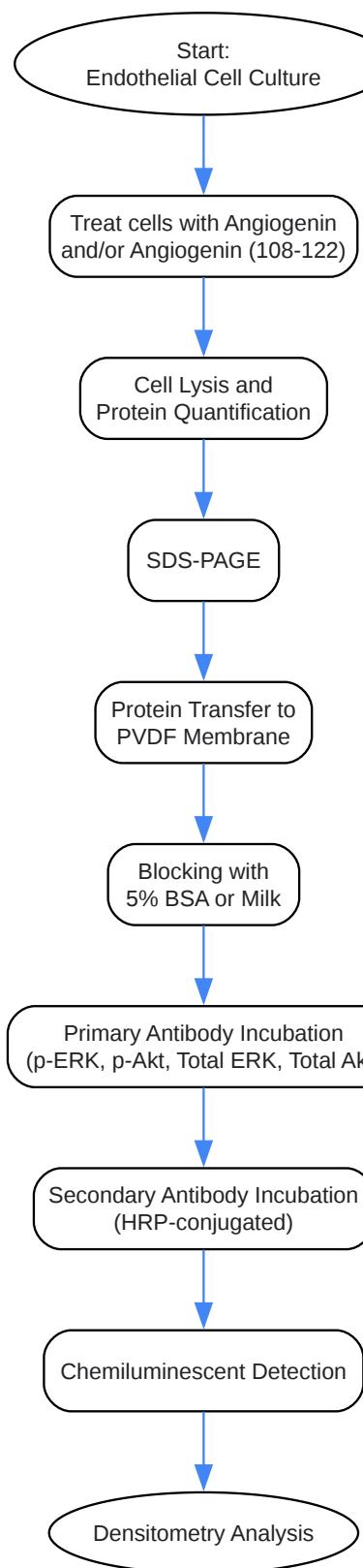
Protocol:

- Seed HUVECs in a 96-well plate at a density of 5,000 cells/well in 100 μ L of complete growth medium.
- Allow cells to attach overnight at 37°C.
- The next day, replace the medium with 100 μ L of serum-starved medium and incubate for 4-6 hours.
- Prepare treatment solutions as described in the tube formation assay protocol.
- Add 10 μ L of the treatment solutions to the respective wells.
- Incubate the plate for 24-48 hours at 37°C.
- Add the cell proliferation reagent to each well according to the manufacturer's instructions.
- Incubate for the recommended time (typically 1-4 hours).
- Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
- Calculate the percentage of cell proliferation relative to the untreated control.

In Vivo Chick Chorioallantoic Membrane (CAM) Assay

This in vivo assay evaluates the effect of **Angiogenin (108-122)** on angiogenesis in a living system.

Materials:


- Fertilized chicken eggs
- Egg incubator
- Sterile PBS
- Thermanox coverslips or sterile filter paper discs
- Recombinant Human Angiogenin
- **Angiogenin (108-122)** peptide
- Stereomicroscope with a camera

Protocol:

- Incubate fertilized chicken eggs at 37.5°C in a humidified incubator.
- On embryonic day 3, create a small window in the eggshell to expose the CAM.
- On embryonic day 8, prepare the treatment discs. Soak sterile discs in solutions of:
 - PBS (negative control)
 - Angiogenin (e.g., 1 μ g/disc)
 - Angiogenin (1 μ g/disc) + **Angiogenin (108-122)** (e.g., 10 μ g/disc)
- Gently place the discs on the CAM.
- Seal the window with sterile tape and return the eggs to the incubator.
- After 72 hours (on embryonic day 11), open the eggs and observe the CAM under a stereomicroscope.
- Capture images of the area around the discs.
- Quantify angiogenesis by counting the number of blood vessels converging towards the disc.

Western Blot Analysis of ERK1/2 and Akt Phosphorylation

This protocol is used to determine if **Angiogenin (108-122)** inhibits the angiogenin-induced phosphorylation of key signaling proteins.

[Click to download full resolution via product page](#)

Figure 3: Workflow for Western blot analysis.

Materials:

- HUVECs
- Endothelial Cell Growth Medium
- Recombinant Human Angiogenin
- **Angiogenin (108-122) peptide**
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer
- Blocking buffer (5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-Akt, anti-Akt, anti- β -actin
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Protocol:

- Culture HUVECs to 80-90% confluence in 6-well plates.
- Serum-starve the cells for 4-6 hours.
- Pre-treat cells with **Angiogenin (108-122)** for 1 hour.

- Stimulate the cells with Angiogenin for 15-30 minutes.
- Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
- Quantify protein concentration using a BCA assay.
- Denature protein lysates and load equal amounts onto an SDS-PAGE gel.
- Perform electrophoresis and transfer the proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
- Perform densitometric analysis to quantify the levels of phosphorylated proteins relative to the total protein levels.

Conclusion

Angiogenin (108-122) serves as a valuable inhibitory tool for researchers studying the intricate pathways of angiogenesis. By utilizing the protocols outlined in this document, scientists can effectively investigate the role of angiogenin in endothelial cell function and dissect the downstream signaling events that drive neovascularization. The quantitative data and methodologies provided herein are intended to facilitate the design and execution of robust experiments aimed at understanding and ultimately targeting angiogenesis in various physiological and pathological contexts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. C-terminal angiogenin peptides inhibit the biological and enzymatic activities of angiogenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Angiogenin activates Erk1/2 in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Angiogenin-induced protein kinase B/Akt activation is necessary for angiogenesis but is independent of nuclear translocation of angiogenin in HUVE cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Utilizing Angiogenin (108-122) to Elucidate Angiogenesis Pathways]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13653064#using-angiogenin-108-122-as-a-tool-to-study-angiogenesis-pathways]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com